N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide (CAS: 946332-28-1, C₁₈H₂₀ClN₅O₂S, MW: 405.90 g/mol) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a methylpiperazine-linked oxoacetamide side chain (Fig. 1). The 4-chlorophenyl group enhances lipophilicity and may influence binding via halogen bonding, while the methylpiperazine moiety contributes to solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-22-6-8-23(9-7-22)18(26)17(25)20-16-14-10-27-11-15(14)21-24(16)13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLAEZUAYNWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor. The subsequent steps involve the introduction of the 4-chlorophenyl group and the 4-methylpiperazin-1-yl group through substitution reactions. The final step involves the formation of the oxoacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs with different functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide has diverse scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives (e.g., ): Contains a triazine core with dimethylamino-benzylidene and pyrrolidine substituents.
Thienopyrazole-based kinase inhibitors: Analogues with substituted phenyl groups (e.g., 4-fluorophenyl or unsubstituted phenyl) instead of 4-chlorophenyl. Piperazine or morpholine rings replacing the 4-methylpiperazine moiety.
Comparative Analysis (Table 1):
Computational and Experimental Insights
Binding Affinity and Docking Studies (AutoDock4):
AutoDock4 simulations () reveal that the target compound exhibits stronger binding to kinase domains (e.g., CDK2) compared to its 4-fluorophenyl analogue (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol). The 4-chlorophenyl group forms a halogen bond with a backbone carbonyl oxygen in the ATP-binding pocket, while the methylpiperazine side chain stabilizes the complex via salt bridges .
Electron Density and Noncovalent Interactions (Multiwfn):
Multiwfn analysis () highlights localized electron density around the thienopyrazole nitrogen atoms, suggesting strong hydrogen-bond acceptor capacity. Noncovalent interaction (NCI) plots () confirm steric complementarity between the 4-chlorophenyl group and hydrophobic pockets in protein targets .
Pharmacological and Physicochemical Properties
Solubility and Metabolic Stability (Table 2):
Key Findings :
- The methylpiperazine group improves metabolic stability over pyrrolidine derivatives due to reduced susceptibility to oxidative metabolism.
- The 4-chlorophenyl group marginally reduces solubility compared to 4-fluorophenyl but enhances target affinity.
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.8 g/mol. The compound features a thieno[3,4-c]pyrazole core linked to a chlorophenyl group and a piperazine moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives exhibiting kinase inhibitory activity have shown promise against glioblastoma cell lines. A compound structurally similar to N-[2-(4-chlorophenyl)-...]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide demonstrated significant inhibition of glioma growth in vitro and reduced neurosphere formation in patient-derived glioma stem cells. It specifically inhibited the AKT2/PKBβ pathway, which is often activated in gliomas and correlates with malignancy and poor prognosis in patients .
The mechanism through which N-[2-(4-chlorophenyl)-...]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide exerts its biological effects primarily involves the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival. For example:
- Kinase Inhibition : The compound has been shown to inhibit AKT signaling pathways critical for tumor growth and survival.
- Cytotoxicity : In vitro studies indicate that while the compound is cytotoxic to cancer cells, it exhibits significantly lower toxicity to non-cancerous cells at comparable concentrations .
Research Findings
A summary of key findings from various studies is presented below:
Case Studies
Case Study 1: Glioblastoma Treatment
In a controlled study involving primary patient-derived glioblastoma cells, the thieno[3,4-c]pyrazole derivative exhibited potent growth inhibition (EC50 values in low micromolar range) while maintaining a favorable safety profile against non-cancerous cell lines. This suggests potential for therapeutic application in glioblastoma treatment .
Case Study 2: Kinase Inhibition Profile
Another investigation screened the compound against a panel of 139 purified kinases. Results showed that it selectively inhibited AKT2/PKBβ with significant efficacy, indicating its potential as a targeted therapy for cancers where this pathway is dysregulated .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions, including:
- Temperature and Time: Stepwise heating (e.g., 60–80°C for cyclization) and extended reaction times (12–24 hours) to ensure complete intermediate formation .
- Purification: Sequential techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (using ethanol or acetonitrile) to isolate the pure product .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions, as noted in analogous thienopyrazole syntheses .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; piperazine methyl at δ 2.2–2.4 ppm) .
- X-Ray Crystallography: Resolves 3D conformation, including dihedral angles between the thienopyrazole core and chlorophenyl group, critical for docking studies .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁ClN₅O₂S: 454.11) .
Advanced: How can researchers design experiments to elucidate the mechanism of action and identify biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity with kinases or GPCRs, focusing on the piperazine moiety’s interaction with catalytic residues .
- In Vitro Assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular Uptake: Track intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., MCF-7) .
Advanced: What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability (e.g., oral vs. IV administration in rodents) and metabolite identification (LC-QTOF-MS) to explain reduced in vivo efficacy .
- Tissue Distribution Studies: Use radiolabeled analogs (³H or ¹⁴C) to assess target organ penetration .
- Dose Optimization: Adjust dosing regimens based on in vitro IC₅₀ values and in vivo toxicity thresholds .
Advanced: How can computational chemistry predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics Simulations: Simulate ligand-protein binding stability over 100 ns trajectories (e.g., using GROMACS) to assess piperazine flexibility in binding pockets .
- QSAR Modeling: Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with antimicrobial activity to guide structural modifications .
Advanced: What are the approaches for conducting SAR studies to improve potency and selectivity?
Methodological Answer:
- Core Modifications: Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to evaluate halogen effects on target affinity .
- Side-Chain Variations: Replace 4-methylpiperazine with morpholine or thiomorpholine to assess solubility and off-target effects .
- Bioisosteric Replacement: Substitute the thienopyrazole core with pyrazolo[3,4-d]pyrimidine to enhance metabolic stability .
Advanced: What methodologies are used to assess the compound’s stability under various conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC monitoring (e.g., C18 column, 254 nm) .
- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for formulation) .
Basic: What are the standard protocols for assessing in vitro biological activity and cytotoxicity?
Methodological Answer:
- Antimicrobial Assays: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity: MTT assay in HEK-293 cells to determine IC₅₀ values, ensuring selectivity over healthy cells .
Advanced: How to address discrepancies in pharmacological data across different experimental models?
Methodological Answer:
- Model Validation: Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited targets) to confirm on-target effects .
- Data Normalization: Apply Z-score standardization to account for inter-lab variability in high-throughput screening .
Advanced: What are the best practices for scaling up synthesis while maintaining purity for preclinical studies?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression in real-time .
- Green Chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
